N-(5-pyrimidinylmethyl)ethylenediamine

Nitric Oxide Inhibition Immunopharmacology Structure–Activity Relationship

N-(5-Pyrimidinylmethyl)ethylenediamine (systematic name: N'-(pyrimidin-5-ylmethyl)ethane-1,2-diamine; molecular formula C₇H₁₂N₄; molecular weight 152.20 g/mol) is a heterocyclic diamine belonging to the 5-substituted pyrimidine family. The structure comprises a pyrimidine ring connected at the C-5 position via a methylene (–CH₂–) bridge to an ethylenediamine chain, conferring a primary amine terminus capable of nucleophilic reactions, metal chelation, and further functionalization.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B8656357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-pyrimidinylmethyl)ethylenediamine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)CNCCN
InChIInChI=1S/C7H12N4/c8-1-2-9-3-7-4-10-6-11-5-7/h4-6,9H,1-3,8H2
InChIKeyYJPRLCZYJCCBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Pyrimidinylmethyl)ethylenediamine – Chemical Identity, Scaffold Class, and Procurement Context


N-(5-Pyrimidinylmethyl)ethylenediamine (systematic name: N'-(pyrimidin-5-ylmethyl)ethane-1,2-diamine; molecular formula C₇H₁₂N₄; molecular weight 152.20 g/mol) is a heterocyclic diamine belonging to the 5-substituted pyrimidine family [1]. The structure comprises a pyrimidine ring connected at the C-5 position via a methylene (–CH₂–) bridge to an ethylenediamine chain, conferring a primary amine terminus capable of nucleophilic reactions, metal chelation, and further functionalization. This compound resides at the intersection of pyrimidine-based kinase inhibitor scaffolds and diamine building-block chemistry. It has been implicated as a key intermediate in diaminopyrimidyl compound libraries targeting protein kinase C-theta (PKC-θ) and other disease-relevant kinases, as evidenced by its structural embedding within patent-protected chemical series [2].

Why N-(5-Pyrimidinylmethyl)ethylenediamine Cannot Be Casually Replaced by In-Class Analogs


Within the 5-substituted pyrimidine class, seemingly minor structural perturbations—regioisomeric attachment point, amine substitution pattern, or heterocyclic core identity—can produce large-magnitude differences in biological activity, synthetic utility, and physicochemical properties. The 5-pyrimidinylmethyl-ethylenediamine architecture offers a specific combination of (i) a 5-position methylene linker that preserves pyrimidine ring electronics distinct from 2- or 4-substituted regioisomers, (ii) a free primary amine that enables orthogonal conjugation chemistries unavailable in N-alkylated or N,N-dialkylated analogs, and (iii) two amine groups separated by an ethylene spacer that can engage in bidentate metal coordination or dual hydrogen-bonding interactions [1]. Class-level structure–activity relationship (SAR) evidence demonstrates that 5-substitution identity on pyrimidine scaffolds directly governs nitric oxide (NO) inhibitory potency, with IC₅₀ values spanning from 2.57 µM (5-sec-butyl) to 11.49 µM (5-unsubstituted) in immune-activated mouse peritoneal macrophages [2]. Substituting this compound with a closely related analog—such as a 2-pyrimidinylmethyl variant, a mono-amine analog (e.g., ethyl[(pyrimidin-5-yl)methyl]amine), or a pyrazinyl heterocycle replacement—would forfeit the precise pharmacophoric geometry and reactive functionality that position this scaffold within multiple patent-protected kinase inhibitor series [1].

N-(5-Pyrimidinylmethyl)ethylenediamine – Comparator-Anchored, Quantitative Differentiation Evidence for Procurement Decisions


5-Position Pyrimidine Substitution Drives >4-Fold Variation in Nitric Oxide Inhibitory Potency – Class-Level SAR Informing Scaffold Selection

In a systematic SAR study of 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, varying the C-5 substituent produced IC₅₀ values spanning from 2.57 µM (5-sec-butyl analog) to 11.49 µM (5-unsubstituted compound) for inhibition of immune-activated NO production in mouse peritoneal macrophages [1]. This >4-fold potency range directly demonstrates that the identity and steric/electronic character of the 5-position substituent is a critical determinant of biological activity within this chemotype. While N-(5-pyrimidinylmethyl)ethylenediamine was not directly tested in this panel, its 5-methylaminoethyl substituent occupies the same vector as the evaluated alkyl series, and its primary amine terminus offers additional hydrogen-bond donor capacity not present in the comparator analogs. This class-level inference establishes that 5-substitution is not a passive structural feature but an active potency modulator.

Nitric Oxide Inhibition Immunopharmacology Structure–Activity Relationship

Free Primary Amine Terminus Enables Orthogonal Derivatization Chemistry Absent in N-Alkylated Pyrimidinylmethylamine Analogs

N-(5-Pyrimidinylmethyl)ethylenediamine possesses a terminal –NH₂ group (pKa ~9–10) that is absent in the closest commercially available analogs. Ethyl[(pyrimidin-5-yl)methyl]amine (CAS 952195-12-9; C₇H₁₁N₃) contains only a secondary amine with no primary amine, precluding amide coupling, reductive amination with ketones/aldehydes, and urea/thiourea formation at that position [1]. The N,N-diethyl analog n1,n1-diethyl-n2-(pyrimidin-5-ylmethyl)ethane-1,2-diamine (CAS 1340051-24-2; C₁₁H₂₀N₄) bears a tertiary amine at the terminal position, further eliminating hydrogen-bond donor capacity and nucleophilic reactivity . In contrast, N-(5-pyrimidinylmethyl)ethylenediamine retains a primary amine that supports amide bond formation, sulfonamide synthesis, thiourea conjugation, and reductive amination—standard reactions in medicinal chemistry library construction. This functional group distinction is absolute: no chemical transformation can convert a tertiary or N-alkyl secondary amine into a primary amine without dealkylation steps that would likely degrade the pyrimidine ring.

Medicinal Chemistry Chemical Biology Building Block Derivatization

Ethylenediamine Spacer Provides Bidentate Metal-Coordination and Dual Hydrogen-Bonding Capacity Versus Monoamine Pyrimidine Analogs

The 1,2-ethylenediamine moiety in N-(5-pyrimidinylmethyl)ethylenediamine provides two nitrogen atoms separated by an ethylene (–CH₂CH₂–) spacer, enabling formation of five-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Pt²⁺) [1]. This bidentate coordination geometry is structurally and thermodynamically distinct from the monodentate binding available to monoamine analogs such as ethyl[(pyrimidin-5-yl)methyl]amine or (pyrimidin-5-yl)methanamine. Ethylenediamine–metal chelate stability constants (log K) for analogous unsubstituted ethylenediamine complexes are well-characterized: Cu(en)²⁺ log K = 10.7; Ni(en)²⁺ log K = 7.5; Zn(en)²⁺ log K = 5.7, whereas monodentate amine complexes typically exhibit log K values 2–4 orders of magnitude lower [1]. The dual nitrogen motif also permits simultaneous engagement of two hydrogen-bond partners (e.g., carboxylate residues in enzyme active sites or complementary DNA base pairs), a feature absent in monofunctional pyrimidinylmethylamines.

Coordination Chemistry Catalysis Supramolecular Chemistry

Presence in Proprietary Diaminopyrimidyl Kinase Inhibitor Patent Space Confirms Scaffold Relevance Distinct from Generic Pyrimidine Building Blocks

The N-(5-pyrimidinylmethyl)ethylenediamine scaffold maps directly onto the generic Markush structures disclosed in US Patent 9,783,505 B2 (Signal Pharmaceuticals, LLC), which claims diaminopyrimidyl compounds as inhibitors of PKC-θ for the treatment of inflammatory and autoimmune disorders [1]. The patent exemplifies compounds wherein a pyrimidine core is elaborated at the 5-position with aminoalkyl substituents, including ethylenediamine-derived linkers. This patent-protected positioning differentiates the scaffold from generic, unsubstituted pyrimidine building blocks that lack demonstrable intellectual property relevance. By contrast, simple pyrimidine building blocks such as pyrimidine-5-carboxaldehyde or 5-methylpyrimidine do not appear as core scaffolds in kinase-targeted composition-of-matter patents, indicating that the 5-aminoalkyl substitution pattern—precisely the motif present in N-(5-pyrimidinylmethyl)ethylenediamine—is the feature conferring patent-level biological relevance.

Kinase Inhibition PKC-theta Drug Discovery Intellectual Property

N-(5-Pyrimidinylmethyl)ethylenediamine – Evidence-Matched Application Scenarios for Scientific and Industrial Procurement


Kinase Inhibitor Library Synthesis Requiring 5-Aminoalkyl Pyrimidine Scaffolds with Primary Amine Derivatization Handles

Drug discovery teams constructing focused kinase inhibitor libraries—particularly those targeting PKC-θ, VEGFR2, or related tyrosine kinases—benefit from N-(5-pyrimidinylmethyl)ethylenediamine as a central scaffold element. The free primary amine permits parallel amide coupling with diverse carboxylic acid building blocks, generating libraries of N-acylated derivatives for SAR exploration, consistent with the diaminopyrimidyl scaffold architecture claimed in US Patent 9,783,505 B2 [1]. The ethylenediamine linker provides an optimal two-carbon spacer between the pyrimidine core and the derivatized amine, matching the geometry observed in potent kinase inhibitor pharmacophores.

Metal–Organic Framework (MOF) and Coordination Polymer Synthesis Exploiting Bidentate Diamine Chelation

The ethylenediamine moiety provides a well-characterized bidentate metal-binding site (log K ~10 for Cu²⁺) that can anchor the pyrimidine scaffold to metal nodes in MOF architectures [1]. This dual functionality—pyrimidine ring for π-stacking and framework rigidity, ethylenediamine for metal coordination—enables the construction of heterobimetallic or mixed-linker frameworks that are inaccessible with monoamine pyrimidine analogs. The 5-position attachment preserves the pyrimidine N1 and N3 atoms for secondary metal coordination or hydrogen-bonding interactions within the framework pores.

Immunopharmacology Probe Development Targeting Inducible Nitric Oxide Synthase (iNOS) Pathways

Based on class-level SAR from Jansa et al. (2015) demonstrating that 5-substituted pyrimidines inhibit immune-activated NO production with IC₅₀ values ranging from 2.57 to 11.49 µM in mouse peritoneal macrophages [1], N-(5-pyrimidinylmethyl)ethylenediamine serves as a starting scaffold for iNOS pathway probe development. The primary amine provides a synthetic handle for introducing additional substituents that may enhance potency and selectivity. Researchers should note that the diaminopyrimidine scaffold—of which this compound is a substructural element—has been independently linked to NO inhibitory activity across multiple chemotypes .

Chemical Biology Tool Compound Synthesis via Orthogonal Bioconjugation at the Primary Amine

The terminal primary amine of N-(5-pyrimidinylmethyl)ethylenediamine enables site-selective bioconjugation strategies—including NHS ester coupling, isothiocyanate labeling, and squarate linker chemistry—that are incompatible with N-alkylated or tertiary amine analogs [1]. This permits attachment of fluorescent dyes (e.g., BODIPY, fluorescein), biotin tags, or photoaffinity labels for target identification studies, while the pyrimidine ring engages the biological target. The ethylene spacer provides sufficient conformational flexibility to accommodate diverse tag geometries without disrupting target binding.

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